

intracellular phosphorylation of 3-Deazauridine

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Compound of Interest

Compound Name: 3-Deazauridine

Cat. No.: B583639

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An In-depth Technical Guide on the Intracellular Phosphorylation of **3-Deazauridine**

Executive Summary

3-Deazauridine (3-DAU) is a synthetic uridine analog whose cytotoxic and antiviral properties are contingent upon its intracellular metabolic activation. This process, a sequential three-step phosphorylation cascade, converts the parent nucleoside into its pharmacologically active triphosphate form, **3-deazauridine** triphosphate (3-DAUTP). The initial and rate-limiting step is catalyzed by uridine-cytidine kinase (UCK). The resulting 3-DAUTP acts as a potent competitive inhibitor of CTP synthetase, depleting intracellular CTP pools and disrupting both RNA and DNA synthesis.^{[1][2][3][4][5]} This technical guide provides a detailed overview of this activation pathway, presents key quantitative enzymatic data, outlines standard experimental protocols for its investigation, and offers visual diagrams of the metabolic and experimental workflows.

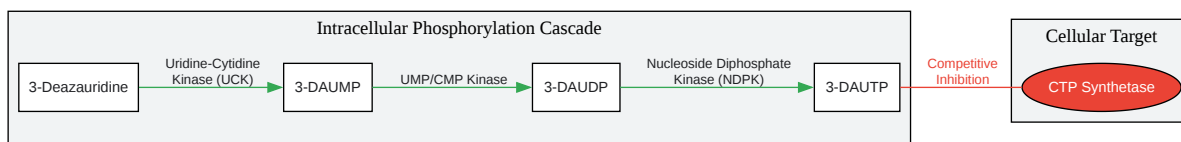
Mechanism of Intracellular Phosphorylation

The bioactivation of **3-Deazauridine** mirrors the pyrimidine salvage pathway. It is a sequential process involving three distinct phosphorylation steps mediated by cellular kinases.

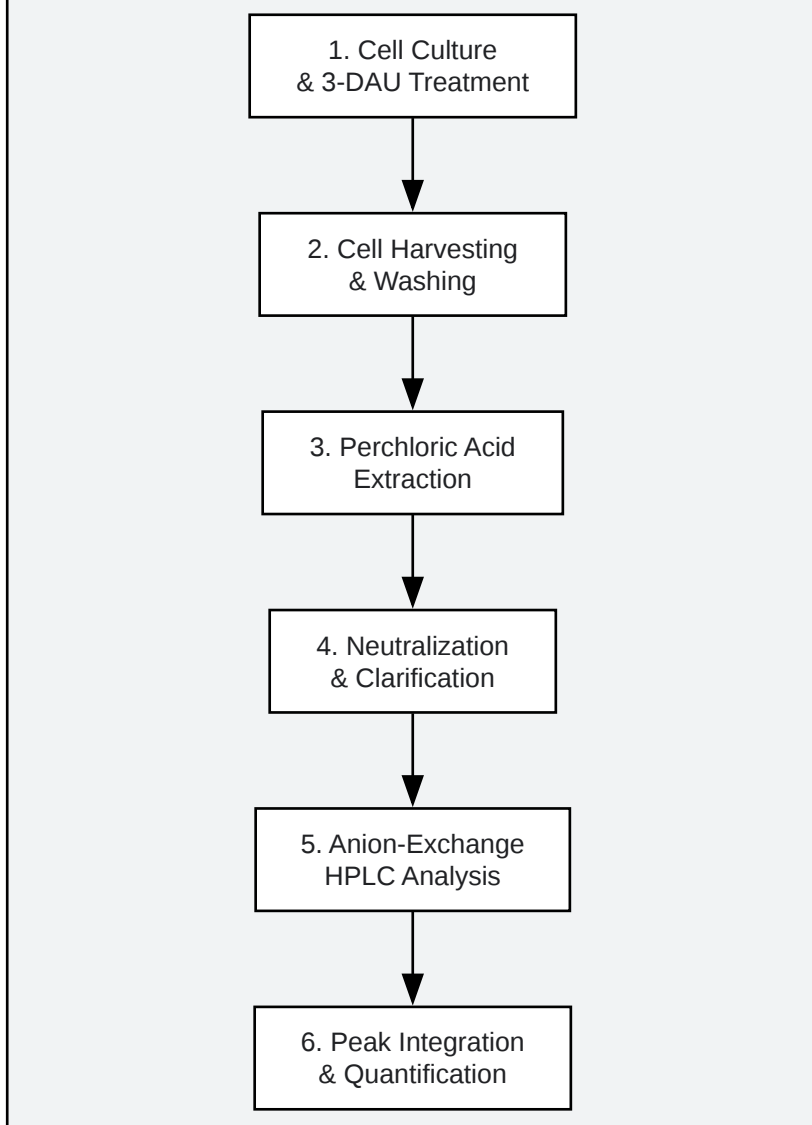
- **Monophosphorylation:** **3-Deazauridine** is first converted to **3-deazauridine** 5'-monophosphate (3-DAUMP). This initial phosphorylation is the rate-limiting step in the activation cascade and is catalyzed by uridine-cytidine kinase (UCK).^[1] The UCK2 isoform, in particular, is highly expressed in various tumor cell lines and plays a pivotal role in the activation of 3-DAU.^{[6][7]} Overexpression of UCK2 has been shown to increase cellular sensitivity to 3-DAU-induced cytotoxicity.^[6]

- Diphosphorylation: 3-DAUMP is subsequently phosphorylated by nucleoside monophosphate kinases (NMPKs), such as UMP/CMP kinase, to form **3-deazauridine 5'-diphosphate (3-DAUDP)**.
- Triphosphorylation: The final step involves the conversion of 3-DAUDP to the active metabolite, **3-deazauridine 5'-triphosphate (3-DAUTP)**, a reaction catalyzed by nucleoside diphosphate kinases (NDPKs).[1]

Once formed, 3-DAUTP competitively inhibits CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[1][2][3] This inhibition leads to a significant reduction in intracellular CTP and dCTP pools, thereby disrupting nucleic acid synthesis and leading to cell death.[2][8]



Workflow for Intracellular Metabolite Quantification



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